molecular formula C16H9NO2 B8760418 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B8760418
M. Wt: 247.25 g/mol
InChI Key: NKDPGIRYKDXFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an isoindole core structure substituted with an ethynylphenyl group

Properties

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

2-(3-ethynylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H9NO2/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16(17)19/h1,3-10H

InChI Key

NKDPGIRYKDXFBX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets are still under investigation, but it is known to affect the expression of proteins such as caspases and Bcl-2 .

Comparison with Similar Compounds

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other similar compounds, such as:

The uniqueness of 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern and the resulting chemical and biological properties

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